3-Sulfanyloxolan-2-one
Description
3-Sulfanyloxolan-2-one is a chemical compound with potential applications in various fields of chemistry and biology. It is known for its involvement in a range of synthesis and reaction processes.
Synthesis Analysis
- The synthesis of related sulfanyl compounds has been explored through various methods. For instance, Rodríguez et al. (2007) described the stereoselective synthesis of 2-deoxyglycosides from sulfanyl alkenes using a "one pot" cyclization-glycosylation process, which indicates a method that could potentially be adapted for 3-Sulfanyloxolan-2-one (Rodríguez et al., 2007).
Molecular Structure Analysis
- Studies on related sulfanyl compounds have highlighted the diverse molecular structures these compounds can take. Ma et al. (2005) discussed the structural diversity of di- and triorganotin complexes with 4-sulfanylbenzoic acid, showcasing the variable coordination behaviors of sulfanyl groups (Ma et al., 2005).
Chemical Reactions and Properties
- The reactivity of sulfanyl groups in chemical synthesis is a key aspect of these compounds. For instance, Kobayashi et al. (2020) discussed the use of sulfanylmethyl-installed dimethylaminopyridine in peptide/protein synthesis, demonstrating the utility of sulfanyl groups in complex organic syntheses (Kobayashi et al., 2020).
Physical Properties Analysis
- The physical properties of sulfanyl-containing compounds can vary significantly. Research such as that by Haas et al. (1996) on acyclic sulfur-nitrogen compounds provides insights into the physical characteristics of such molecules, which might be extrapolated to understand the properties of 3-Sulfanyloxolan-2-one (Haas et al., 1996).
Chemical Properties Analysis
- The chemical properties of sulfanyl compounds are influenced by their functional groups and molecular structure. Research such as that by Watanabe et al. (2010) on the chemiluminescence of sulfanyl-substituted compounds provides insights into the reactive nature of these molecules (Watanabe et al., 2010).
Scientific Research Applications
Synthesis and Chemical Properties
Discovery of 3MST Inhibitors : A study by Hanaoka et al. (2017) focused on the discovery of selective inhibitors for the H2S-producing enzyme 3-Mercaptopyruvate sulfurtransferase (3MST), which plays a crucial role in the production of sulfane sulfur, a mediator in various physiological processes. The inhibitors identified show selectivity for 3MST over other sulfur-producing enzymes, providing insights into the enzyme's mechanism and potential therapeutic targets (Hanaoka et al., 2017).
Reactivity with Amines : Yunnikova et al. (2019) explored the interaction between 1,3-dioxolane (a related compound) and various amines, leading to the synthesis of disubstituted 3,4-dihydroquinazolines, diarylmethane, or methylenediamine, demonstrating the compound's versatility in synthesizing a range of chemical structures with potential biological activities (Yunnikova et al., 2019).
Biological Implications and Potential Therapeutic Applications
Wine Aroma Compound Analysis : Chen et al. (2018) identified and quantitatively analyzed 2-Methyl-4-propyl-1,3-oxathiane in wine, a compound related to 3-SH, revealing its potential implications for wine aroma and flavor, demonstrating the relevance of sulfur compounds in food chemistry (Chen et al., 2018).
Hepatoprotective Agents : Akhmetova et al. (2018) conducted research on sulfanyl-substituted isoxazoles, showing promising hepatoprotective activity, which suggests potential therapeutic applications of sulfur-containing compounds in liver protection and therapy (Akhmetova et al., 2018).
properties
IUPAC Name |
3-sulfanyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-4-3(7)1-2-6-4/h3,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWCVSZZLFOSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930762 | |
Record name | 3-Sulfanyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfanyloxolan-2-one | |
CAS RN |
14032-62-3 | |
Record name | Butyrolactonethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014032623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Sulfanyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercaptodihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYROLACTONETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1N413MV5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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